![molecular formula C22H24Br2N4O4 B12042508 N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)
N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two hydrazone groups and brominated phenolic rings, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and octanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The hydrazone groups can be reduced to hydrazines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the phenolic hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~8~-bis[(2-hydroxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis[(4-methoxybenzylidene)octanedihydrazide
- N’~1~,N’~8~-bis[(4-chlorobenzylidene)octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activity. The brominated phenolic rings also contribute to its distinct chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H24Br2N4O4 |
|---|---|
Peso molecular |
568.3 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C22H24Br2N4O4/c23-17-7-9-19(29)15(11-17)13-25-27-21(31)5-3-1-2-4-6-22(32)28-26-14-16-12-18(24)8-10-20(16)30/h7-14,29-30H,1-6H2,(H,27,31)(H,28,32)/b25-13+,26-14+ |
Clave InChI |
OEXBNYIBGLPNRC-BKHCZYBLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
SMILES canónico |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




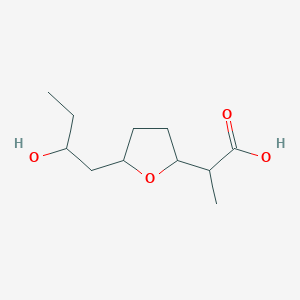
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)
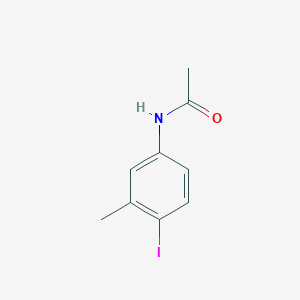
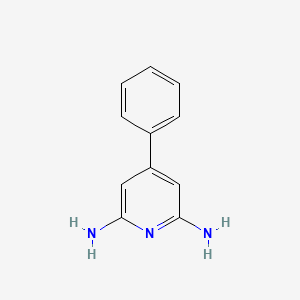
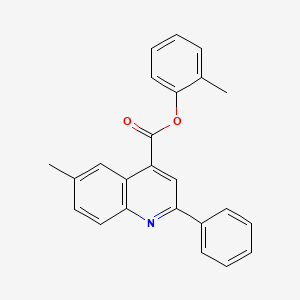
![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)
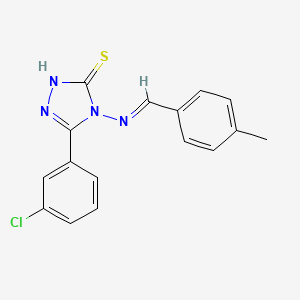


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)


